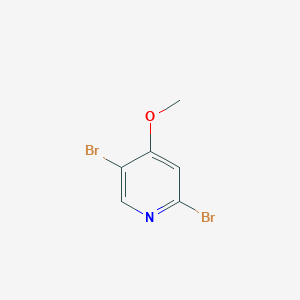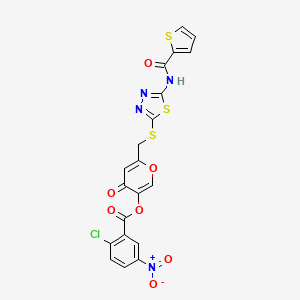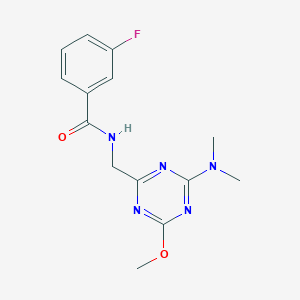![molecular formula C19H20N2O4S2 B2608192 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 941884-70-4](/img/structure/B2608192.png)
2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide, also known as ESI-09, is a small molecule inhibitor that has been shown to be effective in blocking the activity of RAC1, a member of the Rho family of small GTPases. RAC1 has been implicated in a number of cellular processes, including cell migration, proliferation, and differentiation, and is often dysregulated in cancer and other diseases. ESI-09 has therefore been identified as a potential therapeutic agent for the treatment of these conditions.
Scientific Research Applications
Synthesis of Antipsychotic Drugs
Compounds with ethylsulfonyl and methoxybenzo[d]thiazol groups are often intermediates in the synthesis of antipsychotic drugs. For instance, amisulpride, a novel atypical antipsychotic, is synthesized from related precursors through a series of reactions involving sulfonation, chlorination, and reduction steps (Chen Yuhong & Chen-Yan Wei, 2011).
Glutaminase Inhibitors for Cancer Research
Benzothiazole derivatives have been evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer treatment. Research into BPTES analogs, which share structural motifs with the queried compound, has shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models (K. Shukla et al., 2012).
Antimicrobial Agents
Thiazole and benzothiazole derivatives incorporating sulfonamide moieties have been synthesized for their potential use as antimicrobial agents. These compounds, through their diverse structural variations, have demonstrated promising in vitro antibacterial and antifungal activities (E. Darwish et al., 2014).
Antimalarial and COVID-19 Research
A study on sulfonamide derivatives revealed their potential antimalarial activity and explored their utility in COVID-19 drug research through computational calculations and molecular docking studies. Such compounds, due to their structural diversity and ability to interact with biological targets, offer a template for designing drugs against various diseases (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Enzyme Inhibitory Activities
Compounds structurally similar to the queried molecule have been synthesized and evaluated for their inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase, highlighting their potential in designing therapeutic agents for conditions like glaucoma, obesity, and neurodegenerative diseases (N. Virk et al., 2018).
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-4-27(23,24)14-8-6-13(7-9-14)11-16(22)20-19-21-17-15(25-3)10-5-12(2)18(17)26-19/h5-10H,4,11H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKCXVJSSRMTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2608112.png)
![(Z)-{1-amino-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylidene}amino 4-fluorobenzoate](/img/structure/B2608113.png)
![N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2608115.png)


![(4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2608120.png)


![3-(2-Chlorophenyl)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2608124.png)
![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2608125.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2608127.png)
![2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2608128.png)
![ethyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2608131.png)
